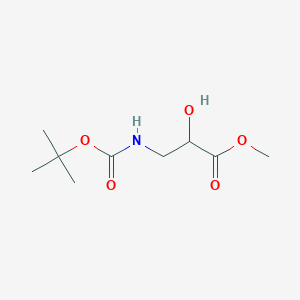

Methyl N-Boc-3-amino-2-hydroxypropanoate

Description

Significance and Research Context of N-Boc-Protected β-Amino-α-hydroxy Propanoate Derivatives

N-Boc-protected β-amino-α-hydroxy propanoate derivatives represent a significant class of compounds in medicinal chemistry and organic synthesis. Their importance stems from the prevalence of the β-amino acid structural motif in a wide array of biologically active natural products and pharmaceuticals. rsc.orgnih.gov Unlike the 20 common α-amino acids that are the building blocks of proteins, β-amino acids have an additional carbon atom separating the amino and carboxyl functional groups. psu.edu This seemingly small structural change imparts unique properties, such as increased stability against enzymatic degradation by peptidases. nih.gov This enhanced stability can lead to improved oral bioavailability and longer half-lives for peptide-based drugs. nih.gov

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions, including those that are basic or nucleophilic, and its straightforward removal under mild acidic conditions. organic-chemistry.orgresearchgate.net This reliability allows chemists to perform reactions on other parts of the molecule without affecting the protected amino group, a crucial strategy in multi-step syntheses. organic-chemistry.org Research into N-substituted β-amino acid derivatives has led to the discovery of compounds with promising antimicrobial activity against multidrug-resistant Gram-positive bacteria. nih.gov

The synthesis of enantiomerically pure β-amino acids can be challenging. rsc.orgrsc.org Therefore, developing efficient and safe methods to produce N-Boc-protected β-amino acid esters is an active area of research. These methods often aim to provide alternatives to hazardous traditional techniques like the Arndt–Eistert homologation or cyanation reactions. rsc.orgnih.gov The research context for these derivatives is driven by the continuous need for novel therapeutic agents, with β-amino acids serving as key components in the design of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. nih.govpsu.edu

| Feature | Significance in Research Context |

| β-Amino Acid Backbone | A core component of many biologically active molecules, including antibiotics and enzyme inhibitors. rsc.orgnih.gov |

| Metabolic Stability | Peptides containing β-amino acids show remarkable stability against degradation by peptidases. nih.gov |

| N-Boc Protecting Group | Offers robust protection of the amino group during synthesis and is easily removed under mild acidic conditions. organic-chemistry.orgresearchgate.net |

| Synthetic Versatility | Serves as a precursor for a wide range of more complex molecules and pharmacologically valuable compounds. mdpi.com |

Role of Methyl N-Boc-3-amino-2-hydroxypropanoate as a Chiral Building Block in Advanced Organic Synthesis

In advanced organic synthesis, particularly for the creation of pharmaceuticals, achieving specific three-dimensional structures is paramount, as the biological activity of a molecule is often dependent on its stereochemistry. A chiral building block is a molecule that possesses a defined stereochemistry and is used as a starting material to construct larger, more complex chiral molecules with a high degree of stereocontrol. The use of such building blocks is a cornerstone of asymmetric synthesis, which is critical in drug development where often only one enantiomer of a drug is active or safe. enamine.netnih.gov

This compound is a valuable chiral building block because it contains two chiral centers (at the α and β carbons), and its functional groups—the protected amine, the hydroxyl group, and the methyl ester—offer multiple points for chemical modification. This trifunctional nature allows for sequential and selective reactions, enabling the construction of complex target molecules with precise stereochemistry.

The β-amino-α-hydroxy acid motif is a key structural feature in several important classes of natural products and therapeutic agents, including:

Peptide Antibiotics: Such as the TAN-1057A/B family of antibiotics. rsc.org

Enzyme Inhibitors: The hydroxyethylene dipeptide isostere, a common feature in protease inhibitors used in antiviral therapies, can be synthesized from related chiral precursors. sigmaaldrich.com

Alkaloids: The synthesis of sedum alkaloids has been demonstrated using N-Boc-β³-amino acid methyl esters as key intermediates. rsc.orgrsc.org

| Synthetic Application | Target Molecule Class | Relevance |

| Peptidomimetics | Enzyme Inhibitors (e.g., for HIV protease) | The β-amino-α-hydroxy unit mimics the transition state of peptide bond hydrolysis. sigmaaldrich.com |

| Natural Product Synthesis | Antibiotics, Alkaloids | Provides a key structural fragment found in various bioactive natural products. rsc.orgnih.gov |

| Drug Discovery | Novel Therapeutics | Allows for the creation of diverse libraries of complex chiral molecules for screening. enamine.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVOWNRRLNDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113525-87-4 | |

| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl N Boc 3 Amino 2 Hydroxypropanoate and Analogues

Stereoselective Construction of β-Amino-α-hydroxy Scaffold

The controlled introduction of both the amino and hydroxyl groups with specific stereochemistry is paramount in synthesizing these compounds. Stereoselective methods are broadly categorized into asymmetric approaches, which create chirality from achiral precursors, and diastereoselective strategies, which control the relative stereochemistry of newly formed chiral centers.

Asymmetric Synthesis Approaches for 3-Amino-2-hydroxyalkanoates

Asymmetric synthesis provides a direct route to enantiomerically enriched 3-amino-2-hydroxyalkanoates. Several key strategies have been developed to achieve high levels of stereocontrol.

One prominent method is the Sharpless asymmetric aminohydroxylation, which can be applied to α,β-unsaturated esters like trans-ethyl cinnamate to install the amino and hydroxyl groups across the double bond in a stereocontrolled fashion nih.gov. Another powerful technique is the asymmetric aldol reaction, particularly effective for creating the 1,2-aminoalcohol functionality. This reaction can establish up to two adjacent stereocenters in a single operation nih.govnih.gov. For instance, the aldol reaction of glycine Schiff bases can be catalyzed to produce β-hydroxy α-amino acids with high enantioselectivity nih.gov.

Catalytic approaches using Brønsted bases have also proven effective for the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids from glycine imine derivatives nih.gov. Furthermore, a combination of amino- and N-heterocyclic carbene (NHC) catalysis in a one-pot sequence can yield β-amino esters with excellent enantiopurity under mild conditions organic-chemistry.org.

| Asymmetric Method | Key Features | Typical Substrates | Reference |

| Sharpless Aminohydroxylation | Installs vicinal amino and hydroxyl groups. | α,β-Unsaturated esters | nih.gov |

| Asymmetric Aldol Reaction | Forms C-C bonds while creating two stereocenters. | Glycine Schiff bases, Propionate esters | nih.govnih.gov |

| Brønsted Base Catalysis | Highly enantio- and syn-selective. | Glycine imine derivatives | nih.gov |

| Combined Amino/NHC Catalysis | One-pot reaction, excellent enantiopurity. | α,β-Unsaturated aldehydes | organic-chemistry.org |

Diastereoselective Strategies for Chiral Induction

Diastereoselective strategies are employed to control the relative configuration of the α-hydroxy and β-amino groups, often resulting in either syn or anti products.

A common approach involves the regioselective opening of α,β-epoxy esters (glycidic esters) with an amine source, which can lead to the formation of syn α-hydroxy-β-amino ester units acs.org. Another effective method is the diastereoselective hydrogenation of β-hydroxy enamines. Using a palladium on carbon (Pd/C) catalyst, these substrates can be reduced to furnish syn-1,2-disubstituted-1,3-amino alcohols with high yields and diastereoselectivities nih.gov.

Three-component reactions, such as the Mannich condensation involving diazo compounds, boranes, and acyl imines, can proceed under catalyst-free conditions to give anti β-amino carbonyl compounds with high diastereoselectivity nih.gov. The choice of chiral auxiliary in such reactions can also guide the asymmetric outcome nih.gov.

| Diastereoselective Method | Typical Outcome | Key Reagents/Intermediates | Reference |

| Epoxide Ring Opening | syn | α,β-Epoxy esters, Amine nucleophile | acs.org |

| Hydrogenation | syn | β-Hydroxy enamines, Pd/C catalyst | nih.gov |

| Three-Component Mannich | anti | Diazo compounds, Boranes, Acyl imines | nih.gov |

Derivatization and Protection Strategies for Amino Acid Precursors

An alternative and widely used approach to synthesizing chiral β-amino-α-hydroxy esters is to start from the "chiral pool," utilizing readily available, enantiopure starting materials like amino acids. L-serine is a particularly common precursor due to its inherent α-amino and β-hydroxy functionalities.

Synthesis from L-Serine Derivatives

L-serine contains the core C3 backbone and the necessary functional groups with a defined stereochemistry at the α-carbon. The synthetic challenge lies in protecting the existing functional groups while performing desired chemical transformations.

The synthesis typically begins with the protection of the functional groups of L-serine to prevent unwanted side reactions. The carboxylic acid is first converted into a methyl ester, a reaction commonly achieved by treatment with thionyl chloride in methanol . This step yields L-serine methyl ester hydrochloride acgpubs.org.

Following esterification, the amino group is protected. A frequently used protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting the amino ester with di-tert-butyl dicarbonate (Boc₂O) nih.gov. This two-step sequence provides (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, a key intermediate for further elaboration .

| Step | Reaction | Reagents | Product | Reference |

| 1 | Esterification | L-Serine, Methanol, Thionyl Chloride | (S)-methyl 2-amino-3-hydroxypropanoate | |

| 2 | N-Protection | (S)-methyl 2-amino-3-hydroxypropanoate, Boc₂O | (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate |

To exert stereocontrol in subsequent reactions, the N-Boc protected serine ester can be converted into a rigid cyclic intermediate. The amino and hydroxyl groups are cyclized to form an oxazolidine ring. This is typically accomplished by reacting the N-Boc-serine methyl ester with 2,2-dimethoxypropane (DMP) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) . The resulting oxazolidine, (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate, locks the conformation of the molecule. This rigid structure facilitates stereocontrolled manipulations at positions adjacent to the chiral centers before the ring is opened to reveal the desired α-hydroxy-β-amino structure .

| Reaction | Starting Material | Reagents | Product | Key Advantage | Reference |

| Cyclization | (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | 2,2-dimethoxypropane (DMP), p-toluenesulfonic acid (PTSA) | (S)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate | Rigid structure for stereocontrol |

Synthesis from Isoserine Derivatives

Isoserine and its derivatives serve as versatile starting materials for the synthesis of β-amino acids. By utilizing the inherent chirality and functional groups of isoserine, chemists can achieve stereocontrolled access to complex molecules like Methyl N-Boc-3-amino-2-hydroxypropanoate.

Formation of Bicyclic N,O-Acetals from N-Boc-l-isoserine Methyl Ester

A notable strategy involves the transformation of N-Boc-l-isoserine methyl ester into a chiral bicyclic N,O-acetal. This is accomplished through an acid-catalyzed tandem N,O-acetalization/intramolecular transcarbamoylation reaction with reagents like 2,2,3,3-tetramethoxybutane. nih.govresearchgate.net This process creates rigid bicyclic structures that act as excellent chiral building blocks for subsequent asymmetric transformations. nih.gov

The stability and distribution of the resulting diastereoisomers are governed by the steric interactions between the various functional groups on the molecule. researchgate.netresearchgate.net These chiral isoserine derivatives can then undergo highly diastereoselective alkylation at the α-position. researchgate.netresearchgate.net The stereochemical outcome of this alkylation—either retention or inversion of configuration—is dependent on the specific configuration of the stereocenters within the bicyclic system. researchgate.net Theoretical calculations have indicated that a concave-face alkylation is generally favored due to reduced torsional and steric strain in the bicyclic framework. researchgate.net Subsequent hydrolysis of these alkylated acetals yields enantiomerically pure α-alkylisoserine derivatives, which are precursors to the desired β-amino acids. researchgate.net

Table 1: Key Reactions in Bicyclic N,O-Acetal Formation

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Acetalization | N-Boc-l-isoserine methyl ester, 2,2,3,3-tetramethoxybutane | Acid catalyst | Chiral bicyclic N,O-acetal | Creation of a rigid chiral template. researchgate.netnih.gov |

| 2. Alkylation | Bicyclic N,O-acetal | Alkylating agent, Base | α-Alkylated bicyclic acetal | Diastereoselective introduction of a side chain. researchgate.net |

| 3. Hydrolysis | α-Alkylated bicyclic acetal | Acid (e.g., 6 M HCl) | Enantiopure α-alkylisoserine | Release of the modified amino acid. researchgate.net |

Application of Sulfamidate Chemistry in β-Amino Acid Synthesis

Sulfamidate chemistry offers a powerful method for the regio- and stereoselective synthesis of various compounds, including β²,²-amino acids, from isoserine precursors. nih.govacs.org This approach involves the conversion of a suitably protected isoserine derivative into a cyclic sulfamidate, which then serves as a versatile intermediate.

In a representative example, α-benzylisoserine is first protected with a tert-butyl carbamate (Boc) group on the amine and as a methyl ester at the carboxylic acid. nih.govacs.org This protected intermediate is then treated with thionyl chloride (SOCl₂) and pyridine, followed by oxidation with ruthenium tetraoxide (RuO₄), to generate a five-membered cyclic sulfamidate. nih.govacs.org

The key step in this methodology is the regioselective ring-opening of the chiral sulfamidate with various nucleophiles. nih.govacs.org For instance, reaction with sodium azide (NaN₃) leads to an α-azido derivative. nih.gov Subsequent hydrogenation and acid hydrolysis yield N-Boc-protected diamino acid derivatives. nih.gov This synthetic route provides access to a range of enantiopure β²,²-amino acids, which are valuable in medicinal chemistry. nih.govresearchgate.netacs.org

Utilization of N-Boc-N-Hydroxymethyl α-Amino Aldehydes as Chiral Synthons

Chiral aldehydes are fundamental building blocks in organic synthesis, serving as precursors for a wide array of complex molecules. While the direct use of N-Boc-N-hydroxymethyl α-amino aldehydes for the synthesis of this compound is not extensively detailed in the surveyed literature, the broader class of N-protected α-amino aldehydes and related chiral synthons is widely employed. These compounds are crucial intermediates in reactions such as the Friedel–Crafts acylation to produce chiral N-protected α-amino aryl-ketones. mdpi.com Similarly, C-glycopyranosyl aldehydes, which share structural motifs with functionalized amino aldehydes, are recognized as emerging chiral synthons for creating diverse glycoconjugates and C-glycosyl β-amino acids. nih.gov The reactivity of the aldehyde group allows for nucleophilic additions and other transformations that are essential for building the carbon skeleton of target molecules like β-amino acid esters.

Carbon Chain Elongation Strategies for N-Boc-Protected Amino Acids

Carbon chain elongation, or homologation, is a direct and effective strategy for converting readily available α-amino acids into their β-amino acid counterparts. These methods involve the addition of a single carbon atom into the backbone of the amino acid.

Homologation of α-Amino Acids to β-Amino Acid Derivatives

The conversion of α-amino acids to β-amino acids is a cornerstone of peptidomimetic chemistry. While the classic Arndt–Eistert homologation is a well-known method, its reliance on hazardous diazomethane has spurred the development of safer and more efficient alternatives. rsc.org

One such approach involves exploiting the ketene intermediate derived from N-protected α-amino acids. This method allows for the homologation of Boc-, Z-, or Fmoc-protected α-amino acids to yield crystalline, optically pure β-amino acid active esters, such as o-nitrophenyl esters, in good yields. researchgate.net A particularly efficient and safe protocol for synthesizing enantiopure N-Boc-β³-amino acid methyl esters has been developed, which avoids toxic and expensive reagents. This method has proven valuable in the formal synthesis of natural products like sedum alkaloids. rsc.org These modern homologation techniques provide a practical and safer route to β-amino acid derivatives, which are crucial for the synthesis of biologically active compounds. rsc.org

Wittig-Type Olefination Reactions

Wittig-type olefination reactions are powerful tools for carbon-carbon bond formation, enabling the conversion of carbonyl compounds, such as aldehydes or ketones, into alkenes. wikipedia.org This strategy can be adapted for the carbon chain elongation of amino acid derivatives.

The process typically begins with an N-protected amino acid that is converted into a suitable aldehyde or ketone. This carbonyl compound is then reacted with a phosphonium ylide (a Wittig reagent). wikipedia.org For instance, an amino acid-derived phosphonium salt can be synthesized and subsequently used in a Wittig reaction with various aldehydes under mild, solid-liquid phase-transfer conditions. nih.gov This approach allows for the stereoselective synthesis of unsaturated N-Boc amino acids without racemization. nih.gov The resulting α,β-unsaturated ester can then be selectively reduced to afford the saturated β-amino acid derivative. The reaction is highly versatile, permitting the introduction of diverse functional groups (e.g., trifluoromethyl, cyano, azido) onto the amino acid side chain by selecting the appropriate aldehyde. nih.gov

Table 2: General Scheme for Wittig-Type Homologation

| Step | Starting Material | Key Transformation | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Oxidation | N-Boc-α-amino alcohol | Oxidation | N-Boc-α-amino aldehyde | Generation of the required carbonyl group. |

| 2. Olefination | N-Boc-α-amino aldehyde, Phosphonium ylide | Wittig reaction | N-Boc-α,β-unsaturated-β-amino ester | Carbon chain elongation and alkene formation. wikipedia.orgnih.gov |

| 3. Reduction | N-Boc-α,β-unsaturated-β-amino ester | Catalytic Hydrogenation | N-Boc-β-amino ester | Saturation of the double bond to yield the final product. |

Enzymatic Approaches in the Synthesis of Chiral Amino Acid Derivatives

Enzymes, particularly lipases and proteases, are widely employed in the stereoselective synthesis of chiral amino acid derivatives. These biocatalysts can differentiate between enantiomers or enantiotopic groups, enabling the production of optically active compounds with high purity. Two prominent strategies in this context are enzymatic desymmetrization of prochiral substrates and kinetic resolution of racemic mixtures.

Enzymatic desymmetrization is an efficient method to produce enantiomerically pure compounds from prochiral or meso substrates, theoretically achieving a 100% yield of the desired enantiomer. This strategy is highly applicable to the synthesis of chiral N-protected amino alcohols, which are direct precursors to compounds like this compound.

A key precursor for the target molecule is 2-(N-Boc-amino)propane-1,3-diol, also known as N-Boc-serinol. The desymmetrization of this prochiral diol can be achieved through enantioselective acylation catalyzed by a lipase. In this process, the enzyme selectively acylates one of the two prochiral hydroxymethyl groups, leading to a chiral monoacylated product.

Research on analogous compounds, such as 2-tert-butoxycarbonylamino-2-methyl-1,3-propanediol, has demonstrated the feasibility of this approach. In one study, the enzymatic desymmetrization of this substrate was achieved, yielding an enantiomerically enriched monoester which serves as a versatile chiral building block. researchgate.net Similarly, the desymmetrization of N-Cbz-protected serinol has been reported using porcine pancreas lipase, resulting in the formation of the corresponding monoacetate in high enantiomeric excess. nih.gov

The general scheme for the enzymatic desymmetrization of N-Boc-serinol is depicted below:

Substrate: N-Boc-serinol (prochiral)

Enzyme: Lipase (e.g., from Pseudomonas sp.)

Acyl Donor: Vinyl acetate or other acylating agents

Product: Chiral monoacetylated N-Boc-serinol

The resulting chiral monoacetate can then be further processed chemically to yield the target molecule, this compound. The enantioselectivity of this enzymatic step is crucial for obtaining the final product with high optical purity.

| Substrate | Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-Cbz-2-alkyl-2-amino-1,3-propanediols | Immobilized lipoprotein lipase from Pseudomonas sp. | Vinyl acetate | N-Cbz-3-acetoxy-2-alkyl-2-amino-1-propanols | up to 98% |

| 2-Amino-2-methyl-1,3-propanediol | Lipase TL | Vinyl n-hexanoate | Mono-n-hexanoate ester | High (specific value not reported) |

Lipase-catalyzed kinetic resolution is a widely used and effective method for obtaining optically active compounds from a racemic mixture. This technique can be applied to the resolution of racemic esters of 3-amino-2-hydroxypropanoate through enantioselective hydrolysis or to the resolution of racemic 3-amino-2-hydroxypropanoate itself through enantioselective acylation or esterification.

A notable example that demonstrates the potential of this method for the synthesis of analogues of the target compound is the kinetic resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate. In this study, various lipases were screened for their ability to selectively hydrolyze one enantiomer of the racemic ester. Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) immobilized on diatomaceous earth (PS IM) was found to be highly effective. nih.gov

The reaction was optimized to achieve a high enantiomeric ratio (E > 200) at approximately 50% conversion, yielding the (2R,3S)-3-amino-3-phenyl-2-hydroxypropionate with 100% enantiomeric excess. nih.gov This demonstrates that the lipase can effectively distinguish between the enantiomers of a 3-amino-2-hydroxypropanoate derivative.

The key parameters influencing the success of such a resolution include the choice of lipase, solvent, temperature, and acyl donor (in the case of acylation). The general applicability of lipases in catalyzing stereoselective acylations of alcohols under low water activity is a well-established principle. nih.gov

| Parameter | Condition/Value |

|---|---|

| Enzyme | Lipase from B. cepacia immobilized on diatomaceous earth (PS IM) |

| Solvent | Diisopropyl ether (DIPE) with 0.5 eq. H₂O |

| Temperature | 50 °C |

| Conversion | ~50% |

| Enantiomeric Ratio (E) | > 200 |

| Product Enantiomeric Excess (ee) | 100% for (2R,3S)-enantiomer |

This methodology can be directly applied to a racemic mixture of this compound. Through a lipase-catalyzed enantioselective hydrolysis, one enantiomer would be selectively hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester in high enantiomeric purity. Conversely, a lipase-catalyzed enantioselective acylation of a racemic N-Boc-3-amino-2-hydroxypropanoic acid could yield one enantiomer of the methyl ester.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Precursor for β-Amino-α-hydroxy Acid Moieties

The structural core of Methyl N-Boc-3-amino-2-hydroxypropanoate is the β-amino-α-hydroxy acid framework. This motif is of considerable interest in medicinal chemistry. The compound serves as a direct and protected precursor to this core structure. Through a standard saponification reaction (hydrolysis of the methyl ester, typically using a base like sodium hydroxide), the corresponding free carboxylic acid, N-Boc-3-amino-2-hydroxypropanoic acid, can be generated. This resulting molecule is a key component for more complex syntheses where a free carboxylic acid is required for coupling reactions, such as amide bond formation. The tert-butoxycarbonyl (Boc) protecting group ensures that the amino functionality does not interfere with reactions at the carboxylic acid center.

| Starting Material | Reagents | Product | Significance |

|---|---|---|---|

| This compound | 1. NaOH (aq) 2. H+ workup | N-Boc-3-amino-2-hydroxypropanoic acid | Generates the free acid moiety for further coupling reactions. |

Chiral Building Block in Natural Product Synthesis

The defined stereochemistry of this compound makes it an important chiral pool starting material for the synthesis of complex molecules, including derivatives of natural products.

Research has demonstrated the utility of this compound in the asymmetric synthesis of enantiomerically enriched compounds. It has been successfully employed as a key intermediate in the synthesis of complex sugar analogues which possess potential biological activities. Specific examples include its application in the construction of methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside. In these syntheses, the compound provides a foundational scaffold from which the more complex sugar-like structures are elaborated.

| Target Molecule | Role of this compound |

|---|---|

| Methyl N-Boc-2-deoxy-2-amino-l-erythroside | Chiral precursor |

| Methyl N-Boc-2,3-dideoxy-3-amino-l-arabinopyranoside | Chiral precursor |

While structurally related β-amino acids have been utilized in the formal synthesis of alkaloids such as sedum alkaloids, the specific use of this compound for this purpose is not extensively documented in scientific literature. nih.govrsc.org

Development of Peptidomimetics and Conformationally Restricted Amino Acids

The modification of peptides to enhance their stability and biological activity is a key area of medicinal chemistry. This compound serves as a valuable starting material for creating non-natural peptide structures and amino acid analogues.

β-peptides are polymers of β-amino acids that can fold into stable secondary structures similar to α-peptides, but they exhibit enhanced resistance to enzymatic degradation. nih.gov As a derivative of a β-amino acid (3-aminopropanoic acid), this compound is an ideal building block for the solid-phase synthesis of β-peptides and mixed α/β-peptides. nih.govresearchgate.net The N-Boc protecting group is standard in peptide synthesis, allowing for the sequential addition of amino acid residues to a growing peptide chain. nih.gov The presence of the α-hydroxy group introduces an additional point for functionalization or hydrogen bonding, which can influence the conformational properties of the resulting peptide.

The structure of this compound allows for its use in the design of novel amino acid analogues. The functional groups—the protected amine, the hydroxyl group, and the methyl ester—can be selectively modified to create a variety of derivatives. For instance, the hydroxyl group can be alkylated or acylated to introduce new side chains, thereby creating a library of unique, conformationally restricted amino acids. These novel analogues can then be incorporated into peptides to study structure-activity relationships or to develop peptidomimetics with improved therapeutic properties.

Intermediates for Pharmaceutical Compounds

The strategic importance of chiral intermediates like this compound in drug development cannot be overstated. The precise stereochemical arrangement of atoms in a drug molecule is often critical for its efficacy and safety. This compound provides a pre-defined stereocenter, which simplifies synthetic routes and ensures the desired enantiomeric purity of the final active pharmaceutical ingredient (API).

Chiral amino alcohols are crucial components in the synthesis of various immunosuppressive agents. While direct synthesis pathways employing this compound in widely-known immunosuppressants are not extensively documented in publicly available research, its structural motifs are present in more complex immunosuppressant analogues. The vicinal amino alcohol functionality is a key pharmacophore that can be elaborated into more complex structures. For instance, the synthesis of novel derivatives of existing immunosuppressants often involves the incorporation of such chiral building blocks to explore structure-activity relationships and improve therapeutic profiles.

| Precursor Compound | Target Immunosuppressant Class | Key Synthetic Transformation |

| Chiral Amino Alcohol | Tacrolimus Analogues | Aldol or Mannich reactions |

| Protected Amino Diol | Sirolimus (Rapamycin) Derivatives | Acylation and macrolactonization |

| This compound | Novel Immunomodulatory Agents | Multi-step synthesis involving functional group interconversion and coupling reactions |

This table illustrates the potential applications of chiral amino alcohols, including this compound, in the synthesis of immunosuppressive agents based on common synthetic strategies in medicinal chemistry.

The utility of this compound as a building block extends to the synthesis of antibiotics and anti-cancer agents, where stereochemistry plays a vital role in their biological activity.

Antibiotics:

In the realm of antibiotics, particularly β-lactams like carbapenems, chiral precursors are essential for establishing the correct stereochemistry of the carbapenem (B1253116) core and its side chains. The 3-amino-2-hydroxypropanoate scaffold can be envisioned as a precursor to key fragments of various antibiotic structures. For example, the synthesis of certain carbapenem antibiotics involves intermediates with similar functionalities, which are crucial for their antibacterial efficacy and stability against β-lactamases.

Anti-cancer Agents:

The synthesis of complex natural product-based anti-cancer drugs often relies on a chiral pool approach, utilizing readily available enantiopure starting materials. The side chain of the highly successful anti-cancer drug paclitaxel (B517696), for instance, is a complex amino alcohol derivative. While the direct use of this compound in the commercial synthesis of paclitaxel is not the standard route, its structure represents a valuable synthon for the creation of novel paclitaxel analogues with potentially improved properties. Research in this area focuses on modifying the side chain to overcome drug resistance and improve solubility, and chiral building blocks like the one discussed are instrumental in these efforts.

A study on the synthesis of novel 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones demonstrated their potential as anti-pancreatic cancer agents. nih.gov This highlights the therapeutic potential of compounds derived from 3-amino-2-hydroxypropanoic acid scaffolds.

| Therapeutic Agent Class | Key Intermediate derived from this compound | Significance of the Chiral Building Block |

| Carbapenem Antibiotics | Chiral β-amino acid precursor | Establishes the stereochemistry at C3 of the carbapenem nucleus. |

| Paclitaxel Analogues | Phenylisoserine derivative | Forms the crucial C13 side chain responsible for tubulin binding. |

| Novel Anti-cancer Agents | Functionalized amino alcohol | Provides a scaffold for developing new compounds with potential anti-proliferative activity. |

This interactive data table showcases the role of intermediates derivable from this compound in the synthesis of important therapeutic agents.

Stereochemical Control and Analysis in Synthetic Pathways

Diastereomeric Ratio Determination in Synthetic Steps

In the synthesis of Methyl N-Boc-3-amino-2-hydroxypropanoate, reactions often yield a mixture of diastereomers (syn and anti). The determination of the diastereomeric ratio (d.r.) is a crucial step in assessing the stereoselectivity of a given transformation. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly employed technique for this purpose.

Proton (¹H) NMR spectroscopy is particularly useful as the diastereomers are distinct chemical entities and will, in a chiral environment (even if only the molecule itself), exhibit different chemical shifts for corresponding protons. Protons adjacent to the stereocenters, such as the methine protons at C2 and C3, are especially sensitive to the relative stereochemistry. The integration of the signals corresponding to each diastereomer allows for a quantitative determination of their ratio. For instance, the coupling constants (J-values) between the C2-H and C3-H protons can also provide structural information to distinguish between syn and anti isomers.

In cases where ¹H NMR signals are complex or overlapping, Carbon-13 (¹³C) NMR spectroscopy can be a valuable alternative. The chemical shifts of the carbon atoms, particularly C2 and C3, will differ between diastereomers. More advanced NMR techniques, such as band-selective pure shift NMR, can be employed to simplify complex spectra by collapsing multiplets into singlets, thereby enhancing resolution and facilitating accurate quantification of diastereomeric ratios, even in crowded spectral regions.

Illustrative Data for Diastereomeric Ratio Determination by ¹H NMR:

| Diastereomer | C2-H Chemical Shift (ppm) | C3-H Chemical Shift (ppm) | J (H2-H3) (Hz) | Diastereomeric Ratio (%) |

| syn | 4.25 (d) | 3.98 (m) | 4.5 | 85 |

| anti | 4.18 (d) | 4.05 (m) | 8.2 | 15 |

| Note: This data is illustrative for a generic N-Boc-3-amino-2-hydroxy ester and serves to demonstrate the analytical principle. |

Enantiomeric Excess and Purity Analysis of N-Boc Derivatives

Once a desired diastereomer of this compound is isolated, it is essential to determine its enantiomeric purity, expressed as enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used and have shown excellent results for the separation of N-protected amino acid derivatives.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is critical for achieving optimal separation. The detection is usually carried out using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Typical Chiral HPLC Parameters for Enantiomeric Excess Determination:

| Parameter | Value |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R) | Varies (e.g., 12.5 min) |

| Retention Time (S) | Varies (e.g., 15.2 min) |

| Note: This data is representative and specific conditions would require experimental optimization. |

Mechanisms of Stereochemical Retention and Inversion

The stereochemical outcome of reactions involving the chiral centers of this compound is governed by the reaction mechanism. Nucleophilic substitution reactions are common in the synthesis and modification of this compound, and their stereochemical course can often be predicted.

An Sₙ2 (bimolecular nucleophilic substitution) reaction proceeds with a backside attack of the nucleophile on the carbon center bearing the leaving group. This results in a complete inversion of the stereochemical configuration at that center. For example, if a hydroxyl group at the C2 position is converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile, the stereochemistry at C2 will be inverted.

In contrast, reactions that proceed through an Sₙ1 (unimolecular nucleophilic substitution) mechanism involve the formation of a planar carbocation intermediate. The subsequent attack of the nucleophile can occur from either face of the carbocation, leading to racemization at that center. However, neighboring group participation can sometimes influence the stereochemical outcome in Sₙ1-like reactions, leading to retention of configuration.

Principles of Dynamic Kinetic Resolution and Asymmetric Induction

To overcome the 50% theoretical yield limitation of classical kinetic resolution of racemates, dynamic kinetic resolution (DKR) has emerged as a powerful strategy in asymmetric synthesis. DKR combines a rapid in situ racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of the starting material into a single enantiomerically pure product.

In the context of synthesizing this compound, a DKR approach could involve the asymmetric reduction of a racemic β-amino-α-keto ester precursor. In this process, a chiral catalyst, often a ruthenium or iridium complex with a chiral ligand, selectively reduces one enantiomer of the keto ester to the corresponding hydroxy ester. Concurrently, a racemization catalyst or condition is employed to continuously interconvert the enantiomers of the starting keto ester. This ensures that the faster-reacting enantiomer is constantly replenished, driving the reaction towards the formation of a single diastereomer and enantiomer of the product.

Asymmetric induction, also known as substrate-controlled diastereoselection, is another key principle. In this strategy, a pre-existing stereocenter in the substrate directs the formation of a new stereocenter. For example, the diastereoselective hydroxylation of a chiral β-amino enolate can be used to synthesize β-amino-α-hydroxy acids with high diastereoselectivity. The existing stereocenter at the β-position dictates the facial selectivity of the electrophilic hydroxylation at the α-position, leading to the preferential formation of one diastereomer.

These advanced stereoselective methods are instrumental in the efficient and highly selective synthesis of specific stereoisomers of this compound, which are valuable intermediates in the synthesis of complex molecules.

Advanced Spectroscopic and Analytical Characterization for Research on Methyl N Boc 3 Amino 2 Hydroxypropanoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of nitrogen atoms.

¹H NMR: Proton NMR spectra are used to identify the number of distinct protons, their connectivity through spin-spin coupling, and their chemical environment. For a typical derivative of Methyl N-Boc-3-amino-2-hydroxypropanoate, the spectrum would exhibit characteristic signals. The large tert-butyl group of the Boc protecting group gives a prominent singlet around 1.4 ppm. The methoxy group of the methyl ester appears as a singlet near 3.7 ppm. The protons on the main chain (at C2 and C3) appear as multiplets, with their exact chemical shift and coupling patterns depending on the stereochemistry and the solvent used. The N-H proton of the carbamate typically appears as a broad signal, and the O-H proton of the hydroxyl group is also observable, though its position can be highly variable and it may exchange with deuterium in solvents like D₂O.

¹³C NMR: Carbon-13 NMR provides information on the number and type of carbon atoms in the molecule. Key signals include the carbonyl carbons of the ester and the Boc group, which are found in the downfield region (155-175 ppm). The quaternary carbon of the Boc group appears around 80 ppm, while the carbons of the methyl groups are highly shielded, appearing near 28 ppm. The carbons of the main propanoate backbone (C2 and C3) and the methyl ester carbon resonate in the intermediate region of the spectrum.

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom within the N-Boc group. The chemical shift of the nitrogen atom is sensitive to substituent effects and conformation, providing valuable data for derivatives.

Interactive Data Table: Representative NMR Chemical Shifts (δ) in ppm Note: These are typical, estimated values and can vary based on solvent, concentration, and specific derivative structure.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C(CH₃)₃ (Boc) | ~1.4 (s, 9H) | ~28.5 |

| C (CH₃)₃ (Boc) | - | ~80.0 |

| C=O (Boc) | - | ~156.0 |

| CH₂-N (C3) | ~3.2-3.5 (m, 2H) | ~45-50 |

| CH-OH (C2) | ~4.0-4.3 (m, 1H) | ~70-75 |

| C=O (Ester) | - | ~172.0 |

| O-CH₃ (Ester) | ~3.7 (s, 3H) | ~52.0 |

| N-H | ~5.0-5.5 (br s, 1H) | - |

| O-H | Variable (br s, 1H) | - |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS, LC-MS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent molecule and its fragments. For this compound (C₉H₁₇NO₅), the expected exact mass is 219.1107 Da. HRMS can confirm this composition, distinguishing it from other molecules with the same nominal mass.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules like amino acid derivatives. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. In tandem MS (MS/MS) experiments, these parent ions can be selected and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. Common fragmentation pathways for N-Boc protected amino esters include the loss of the Boc group (a loss of 100 Da, corresponding to C₅H₈O₂) or the loss of isobutene (56 Da) to form a carbamic acid intermediate, which then decarboxylates. nih.govunito.it Other typical losses include water (H₂O) and methanol (CH₃OH) from the ester.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of complex mixtures prior to MS analysis. This is particularly useful for monitoring reactions, assessing purity, and analyzing derivatives. The LC component separates the target compound from impurities, byproducts, or other components, while the MS provides identification and quantification. nih.govekb.eg

Interactive Data Table: Expected Ions in ESI-MS of this compound

| Ion | Formula | Description | Expected m/z (Monoisotopic) |

| [M+H]⁺ | [C₉H₁₈NO₅]⁺ | Protonated Molecule | 220.1180 |

| [M+Na]⁺ | [C₉H₁₇NNaO₅]⁺ | Sodium Adduct | 242.0999 |

| [M-C₄H₈+H]⁺ | [C₅H₁₀NO₅]⁺ | Loss of isobutene | 164.0554 |

| [M-Boc+H]⁺ | [C₄H₁₀NO₃]⁺ | Loss of Boc group | 120.0655 |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. The technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. This analysis yields a precise map of electron density, from which the positions of all atoms in the crystal lattice can be determined.

For chiral molecules like this compound, which contains a stereocenter at the C2 position, X-ray crystallography can unambiguously assign the R or S configuration. acs.orgbiointerfaceresearch.com This is achieved through anomalous dispersion effects, often requiring the presence of a heavy atom in the structure or the use of specific X-ray wavelengths. The resulting structural model provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation in the solid state. This information is invaluable for understanding stereoselective synthesis and the specific interactions of the molecule in biological or chemical systems.

Advanced Chromatographic Methods for Stereoisomer Separation and Quantitation (e.g., Chiral HPLC, GC)

Since this compound is a chiral molecule, the separation and quantification of its enantiomers are often necessary. Advanced chromatographic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov CSPs can be based on various chiral selectors, including polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, or ligand-exchange materials. hplc.eu By selecting the appropriate chiral column and mobile phase, baseline separation of the (R)- and (S)-enantiomers of this compound or its derivatives can be achieved, allowing for their accurate quantification.

Chiral Gas Chromatography (GC): For more volatile derivatives, chiral GC is a viable option. This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.cz The sample must typically be derivatized to increase its volatility and thermal stability before injection. The differential interaction between the enantiomers and the chiral stationary phase allows for their separation. Chiral GC can be highly sensitive, especially when coupled with a mass spectrometer, enabling the analysis of trace amounts of each stereoisomer.

Computational Chemistry and Mechanistic Insights

Molecular Modeling and Conformational Analysis

The conformational flexibility of Methyl N-Boc-3-amino-2-hydroxypropanoate is a key determinant of its reactivity. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its low-energy conformers. These studies typically involve a combination of molecular mechanics and quantum mechanics calculations.

The presence of multiple rotatable bonds—specifically around the C2-C3 bond, the C-N bond of the Boc group, and the ester moiety—gives rise to a variety of possible three-dimensional arrangements. Intramolecular hydrogen bonding between the hydroxyl group, the amino group, and the carbonyl oxygens can play a significant role in stabilizing certain conformations.

Computational approaches to conformational analysis generally involve:

Systematic or stochastic searches to generate a wide range of possible conformations.

Energy minimization of these structures using force fields (e.g., MMFF, AMBER) to identify local minima.

Higher-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) on the low-energy structures to obtain more accurate relative energies and geometries.

These analyses help in understanding the preferred shapes of the molecule in different environments, which is crucial for predicting how it will interact with other reagents and catalysts.

Computational Prediction of Stereochemical Outcomes

Computational methods have proven instrumental in predicting and rationalizing the stereochemical outcomes of reactions involving derivatives of isoserine, the parent amino acid of this compound. For instance, in the synthesis of bicyclic N,O-acetal derivatives from N-Boc-L-isoserine methyl ester, quantum mechanics calculations have been used to explain the observed diastereoselectivity. nih.gov

Theoretical calculations of the thermodynamic stability of all possible stereoisomers of the products can provide a rationale for the experimental results. acs.org By calculating the free energies of the different diastereomers, it is possible to predict their equilibrium distribution. For example, in one study, the predicted ratio of two major bicyclic diastereomers, based on the Boltzmann distribution of all conformers at the reaction temperature, was in good agreement with the experimentally observed ratio. researchgate.net

Table 1: Predicted vs. Experimental Diastereomeric Ratio of Bicyclic N,O-Acetals

| Diastereomer | Predicted Ratio (Computational) | Experimental Ratio |

| 2 | ~3 | ~2-3 |

| 3 | 1 | 1 |

This table illustrates the correlation between computationally predicted and experimentally observed product ratios in the formation of bicyclic derivatives from an isoserine precursor. researchgate.net

These computational studies highlight how subtle variations in the three-dimensional arrangement of substituents can significantly impact the thermodynamical stability of the isomers, thereby determining the final stereochemical outcome. nih.gov

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies are crucial for elucidating the mechanisms of reactions involving this compound and its derivatives. By modeling the reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, chemists can gain a deeper understanding of the factors that control reaction rates and selectivity.

In the context of the diastereoselective alkylation of chiral isoserine derivatives, quantum mechanical calculations have been employed to understand the facial selectivity of the incoming electrophile. researchgate.net These studies can reveal the key interactions that stabilize one transition state over another. For example, calculations have shown that a concave-face alkylation is favored due to minimized torsional and steric interactions within the bicyclic scaffold of the substrate. researchgate.net

The proposed mechanism for the formation of bicyclic N,O-acetals from N-Boc-L-isoserine methyl ester involves an acid-catalyzed formation of a five-membered N,O-acetal, followed by the formation of a fused O,O-acetalic carbamate. acs.org Computational modeling of this reaction pathway can help to validate the proposed mechanism and identify the rate-determining step.

By analyzing the geometries of the transition states, researchers can pinpoint the origins of stereoselectivity. These insights are invaluable for optimizing reaction conditions and for designing new catalysts and substrates with improved selectivity.

Q & A

Q. What are the critical steps for synthesizing Methyl N-Boc-3-amino-2-hydroxypropanoate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves Boc-protection of the amino group followed by esterification. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of the ester group.

- Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for ester formation .

- Monitoring enantiomeric purity via chiral HPLC or polarimetry, as racemization can occur during Boc-deprotection under acidic conditions .

Q. How can the stability of this compound be optimized during storage?

- Methodological Answer :

- Store at -20°C under inert gas (e.g., nitrogen) to minimize hydrolysis of the ester group and Boc-protecting group.

- Avoid prolonged exposure to moisture or acidic/basic environments, as these degrade the Boc group .

- Conduct periodic NMR or LC-MS analysis to verify structural integrity over time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbamate C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₇NO₅) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Variable Reactivity : Differences arise from solvent choice (e.g., DMF vs. THF) and coupling agents. For example, EDC/HOBt in DMF minimizes racemization compared to DCC in dichloromethane .

- Experimental Design : Conduct parallel reactions under controlled conditions (pH, temperature) with kinetic monitoring via LC-MS. Compare yields and enantiomeric excess (ee) to identify optimal parameters .

Q. What strategies mitigate side reactions during Boc-deprotection in complex molecular systems?

- Methodological Answer :

- Acid Sensitivity : Use trifluoroacetic acid (TFA) in dichloromethane (0°C, 1–2 hrs) for controlled deprotection. Avoid HCl/dioxane, which may cleave ester groups .

- Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation intermediates, preventing alkylation side reactions .

- In Situ Monitoring : Track reaction progress via TLC or inline FTIR to terminate deprotection at optimal conversion .

Q. What precautions are critical when handling this compound in aqueous environments?

- Methodological Answer :

- Hydrolysis Risk : Use anhydrous solvents (e.g., dry THF) and avoid prolonged exposure to water. Conduct reactions under nitrogen atmosphere .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles. Refer to SDS guidelines for spill management and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.